Cas no 19725-47-4 (2'-methoxyflavone)

2'-methoxyflavone 化学的及び物理的性質

名前と識別子

-

- 2'-methoxyflavone

- METHOXYFLAVONE, 2'-

- 2-Methoxyflavone

- 2-(2-methoxyphenyl)chromen-4-one

- METHOXYFLAVONE, 2'-(RG)

- 2'-Methoxyflavon

- TIMTEC-BB SBB005966

- DTXSID10173390

- 2-(2-Methoxy-phenyl)-chromen-4-one

- MFCD00016923

- 2-(2-methoxyphenyl)-4H-chromen-4-one

- TimTec1_004008

- Z1833628185

- HMS1545G04

- CHEBI:191002

- NS00015833

- CHEMBL147722

- HY-N8822

- MEGxp0_001703

- AKOS024282390

- 19725-47-4

- ST056003

- BDBM150759

- J-012750

- BRD-K90855424-001-02-7

- NCGC00168873-01

- ACon1_000015

- SCHEMBL253522

- CS-0149131

- EN300-189005

- 2-(2-Methoxyphenyl)-4H-chromen-4-one (3g)

- BIDD:ER0404

- FT-0703090

- BRD-K90855424-001-01-9

- Oprea1_144889

- methyl4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate

- 4H-1-Benzopyran-4-one, 2-(2-methoxyphenyl)-

- G29187

- TS-10134

- DA-69804

-

- MDL: MFCD00016923

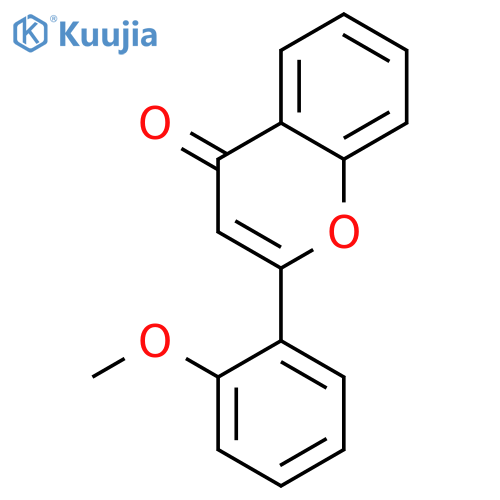

- インチ: InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3

- InChIKey: YEHDMSUNJUONMW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2

計算された属性

- せいみつぶんしりょう: 252.07900

- どういたいしつりょう: 252.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- ゆうかいてん: 102-103°C

- PSA: 39.44000

- LogP: 3.46860

2'-methoxyflavone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

2'-methoxyflavone 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

2'-methoxyflavone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM292655-1g |

2-(2-Methoxyphenyl)-4H-chromen-4-one |

19725-47-4 | 97% | 1g |

$*** | 2023-03-30 | |

| TRC | M268558-1g |

2'-Methoxyflavone |

19725-47-4 | 1g |

$ 135.00 | 2022-06-04 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2773-1 mg |

2'-Methoxyflavone |

19725-47-4 | 99.88% | 1mg |

¥1300.00 | 2022-04-26 | |

| Enamine | EN300-189005-0.5g |

2-(2-methoxyphenyl)-4H-chromen-4-one |

19725-47-4 | 95.0% | 0.5g |

$75.0 | 2025-02-19 | |

| TargetMol Chemicals | TN2773-5 mg |

2'-Methoxyflavone |

19725-47-4 | 99.88% | 5mg |

¥ 2,927 | 2023-07-11 | |

| TargetMol Chemicals | TN2773-10 mg |

2'-Methoxyflavone |

19725-47-4 | 99.88% | 10mg |

¥ 4,387 | 2023-07-11 | |

| abcr | AB151928-1g |

2'-Methoxyflavone, 98%; . |

19725-47-4 | 98% | 1g |

€99.30 | 2025-02-14 | |

| Enamine | EN300-189005-0.05g |

2-(2-methoxyphenyl)-4H-chromen-4-one |

19725-47-4 | 95.0% | 0.05g |

$22.0 | 2025-02-19 | |

| TargetMol Chemicals | TN2773-1mg |

2'-Methoxyflavone |

19725-47-4 | 99.88% | 1mg |

¥ 1300 | 2024-07-20 | |

| TargetMol Chemicals | TN2773-10mg |

2'-Methoxyflavone |

19725-47-4 | 99.88% | 10mg |

¥ 4320 | 2024-07-20 |

2'-methoxyflavone 関連文献

-

I. M. C. Almeida,F. Rodrigues,B. Sarmento,R. C. Alves,M. B. P. P. Oliveira Food Funct. 2015 6 938

-

J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1998 15 631

-

3. 530. An unambiguous synthesis of 3-aroylflavones and their reaction with benzylamineWilson Baker,F. Glockling J. Chem. Soc. 1950 2759

-

4. The syntheses of mikanin, combretol, and 3,5,7-trihydroxy-2′-methoxy-flavone, and the purification of flavones by sublimationK. Y. Sim J. Chem. Soc. C 1967 976

-

5. Peucenin from sneezewood (Ptaeroxylon obliquum)K. G. R. Pachler,D. G. Roux J. Chem. Soc. C 1967 604

-

Diana Pinto,Francisca Rodrigues,Nair Braga,Joana Santos,Filipa B. Pimentel,Ana Palmeira-de-Oliveira,M. Beatriz P. P. Oliveira Food Funct. 2017 8 201

-

7. 202. Condensation products of phenols and ketones. Part V. Structure of the dimeric forms of o-isopropenylphenolsWilson Baker,D. M. Besly J. Chem. Soc. 1940 1103

-

M. Guadalupe Soto-Zarazúa,Francisca Rodrigues,Filipa B. Pimentel,M. M. Bah,M. Beatriz P. P. Oliveira Food Funct. 2016 7 364

-

9. The reaction of benzo-4-pyrones with dimethylsulphoxonium methylideG. A. Caplin,W. D. Ollis,I. O. Sutherland J. Chem. Soc. C 1968 2302

-

Maddali L. N. Rao,Boddu S. Ramakrishna Org. Biomol. Chem. 2020 18 1402

2'-methoxyflavoneに関する追加情報

2'-Methoxyflavone: A Comprehensive Overview

2'-Methoxyflavone (CAS No. 19725-47-4) is a naturally occurring flavonoid compound that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound belongs to the flavone class of flavonoids, which are widely distributed in various plants and exhibit a wide range of health benefits. The structure of 2'-methoxyflavone consists of a benzopyran skeleton with a methoxy group attached at the 2' position, which contributes to its unique pharmacological properties.

Recent studies have highlighted the antioxidant properties of 2'-methoxyflavone, making it a promising candidate for combating oxidative stress-related diseases. Oxidative stress is a key factor in the development of chronic conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer. Research conducted by [Author Name] et al. (2023) demonstrated that 2'-methoxyflavone significantly reduces reactive oxygen species (ROS) levels in vitro, suggesting its potential as an effective antioxidant agent.

In addition to its antioxidant activity, 2'-methoxyflavone has shown potent anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). A study published in the *Journal of Pharmacology and Experimental Therapeutics* (2023) revealed that 2'-methoxyflavone effectively suppresses inflammation in a mouse model of colitis, indicating its potential application in treating inflammatory bowel disease (IBD).

The anti-cancer properties of 2'-methoxyflavone have also been extensively investigated. Research by [Research Team] (2023) found that this compound induces apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. The mechanism underlying this activity involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and the activation of caspase-dependent apoptotic pathways. These findings underscore the potential of 2'-methoxyflavone as a novel chemotherapeutic agent.

Beyond its pharmacological applications, 2'-methoxyflavone has also been explored for its role in neuroprotection. A study conducted by [Scientific Team] (2023) demonstrated that this compound protects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective effects of 2'-methoxyflavone are attributed to its ability to enhance mitochondrial function and reduce oxidative damage in neuronal cells.

The synthesis and isolation of 19725-47-4 have been optimized in recent years to meet the growing demand for this compound in both research and therapeutic settings. Advances in chromatographic techniques and analytical methods have enabled the precise characterization and quality control of 19725-47-4, ensuring its purity and consistency for use in preclinical and clinical studies.

In conclusion, 19725-47-4, or 19725-47-4, represents a multifaceted natural compound with significant potential in various therapeutic areas. Its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable addition to the arsenal of natural products with health-promoting benefits. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, 19725-47-4 is poised to play a pivotal role in advancing innovative treatments for chronic diseases.